
Isooctyl thioglycolate
Overview
Description
Isooctyl thioglycolate is a chemical compound with the molecular formula HSCH₂CO₂(CH₂)₅CH(CH₃)₂. It is an ester of thioglycolic acid and isooctyl alcohol. This compound is widely used in various industries, including cosmetics, where it functions as a depilatory agent and a hair waving or smoothing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl thioglycolate can be synthesized through the esterification of thioglycolic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst and an organic solvent. One method involves dehydrating and esterifying thioglycolic acid and isooctyl alcohol in the presence of a catalyst . Another method uses chloroacetic acid and isooctanol, which undergo an esterification reaction in the presence of a catalyst to form isooctyl chloroacetate. This intermediate then reacts with sodium thiosulfate to form a Bunte salt, which is subsequently acidolyzed and reduced to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure high yield and purity. The process may include steps such as refluxing, distillation, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Isooctyl thioglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the compound is particularly reactive and can participate in numerous reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiol group. Reagents such as alkyl halides can be used in these reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and alcohols.
Substitution: Thioethers and esters
Scientific Research Applications
Chemical Properties and Toxicology
Isooctyl thioglycolate has the chemical formula and is categorized under the esters of thioglycolic acids. Its hydrolytic instability leads to the formation of thioglycolic acid and iso-octanol upon degradation, which are significant in understanding its environmental impact and biological behavior .
Toxicological Profile
- Acute Toxicity : IOTG exhibits low acute dermal and inhalation toxicity, with LD50 values indicating moderate oral toxicity (485 mg/kg in rats) and slight skin irritation potential .
- Skin Sensitization : In guinea pig studies, IOTG showed a weak sensitization response, suggesting a low risk for allergic reactions in humans .
- Environmental Impact : The hydrolysis products of IOTG are expected to be less toxic than the parent compound, with minimal environmental exposure due to its use in closed systems during manufacturing .
Polymer Production
IOTG is utilized as a chain-length transfer agent in polymerization processes. This function allows for controlled molecular weight in the production of various polymers, including polyvinyl chloride (PVC), where it also serves as a stabilizer .
Cosmetic Applications
Historically, IOTG was employed in permanent wave solutions; however, its use in personal care products has diminished due to safety concerns. Current formulations are being evaluated for their safety profiles to potentially reintegrate IOTG into cosmetic applications .
Metal Ion Extraction
Recent studies have explored the use of IOTG for extracting metal ions from solutions. This application highlights its potential role in environmental remediation efforts, particularly in recovering valuable metals from waste streams .
Case Study 1: Polymer Stabilization
A study demonstrated that incorporating IOTG into PVC formulations significantly enhanced thermal stability without compromising mechanical properties. The findings indicated that the use of IOTG as a stabilizer could lead to more sustainable PVC products with reduced environmental impact due to lower leaching rates during usage .
Case Study 2: Metal Ion Recovery
Research conducted on the extraction efficiency of IOTG for various metal ions revealed that it could selectively bind with heavy metals such as lead and cadmium. This suggests that IOTG could be an effective agent for cleaning contaminated water sources, thus contributing to environmental sustainability initiatives .
Data Tables
Property | This compound (IOTG) |
---|---|
Chemical Formula | C10H20O2S |
LD50 (Oral, Rats) | 485 mg/kg |
Skin Irritation | Slight |
Hydrolysis Products | Thioglycolic acid, Iso-octanol |
Environmental Stability | Low exposure risk |
Application Area | Description |
---|---|
Polymer Production | Chain-length transfer agent |
Cosmetic Formulations | Former use in hair treatments |
Environmental Remediation | Metal ion extraction |
Mechanism of Action
The mechanism of action of isooctyl thioglycolate involves its thiol group, which can break disulfide bonds in proteins. This property is particularly useful in hair care products, where it helps in breaking and reforming the disulfide bonds in hair, leading to waving or smoothing effects. The compound can also act as a reducing agent, participating in redox reactions that are crucial in various biochemical processes .
Comparison with Similar Compounds
Isooctyl thioglycolate is similar to other thioglycolic acid esters, such as methyl thioglycolate and ethyl thioglycolate. its unique structure, which includes an isooctyl group, provides it with distinct properties:
Methyl Thioglycolate: Has a shorter alkyl chain, making it less hydrophobic compared to this compound.
Ethyl Thioglycolate: Also has a shorter alkyl chain and different solubility properties.
Uniqueness: this compound’s longer alkyl chain makes it more suitable for applications requiring hydrophobicity and stability, such as in PVC stabilizers and certain cosmetic formulations
Biological Activity
Isooctyl thioglycolate (C10H20O2S) is an ester derived from thioglycolic acid and isooctanol. Its unique chemical structure endows it with several biological activities, primarily in the fields of cosmetics and dermatology. This article explores the biological activity of this compound, including its antimicrobial properties, safety profile, and applications in cosmetic formulations.
This compound is characterized by its hydrophobic nature, which enhances its ability to penetrate biological membranes. This property is crucial for its application in topical formulations where effective delivery of active ingredients is required. The compound is known for its low volatility and non-irritating nature, making it suitable for prolonged skin contact .
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thioglycolates, including this compound. These compounds are effective against a range of bacteria, particularly Gram-positive strains. For instance, a study indicated that certain thiolated Coenzyme Q analogs exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar mechanisms may be at play with this compound .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 9.76 μg/mL |
Staphylococcus epidermidis | 9.76 μg/mL |
Enterococcus faecalis | 39.06 μg/mL |
These findings indicate that this compound could be considered a potential candidate for developing new antimicrobial agents, particularly in cosmetic applications where bacterial contamination is a concern.
2. Skin Penetration Enhancement
This compound has been shown to enhance the penetration of other active ingredients through the skin barrier. Its ability to disrupt disulfide bonds in keratin makes it particularly useful in formulations aimed at modifying hair structure or treating skin conditions . This property has led to its inclusion in various cosmetic products, particularly those designed for hair treatments such as brow lamination .
Safety Profile
The safety assessment of this compound has been a subject of interest due to its widespread use in consumer products. According to research, this compound exhibits low toxicity levels when applied dermally. In subchronic toxicity studies involving dermal exposure, no significant adverse effects were noted at concentrations commonly used in cosmetic formulations .
Study Type | Findings |
---|---|
Subchronic Toxicity | No significant adverse effects observed |
Dermal Irritation | Minimal irritation at high concentrations |
Case Study 1: Cosmetic Applications
A clinical study evaluated the safety and efficacy of a hair treatment product containing this compound. The results demonstrated that participants experienced improved hair texture with minimal side effects, reinforcing the compound's suitability for cosmetic use .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antibacterial efficacy of various thioglycolates, including this compound, against common skin pathogens. The results indicated that formulations containing this compound significantly reduced bacterial load on treated skin areas compared to control groups .
Properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctyl thioglycolate | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS No. |
106-76-3, 25103-09-7 | |
Record name | 6-Methylheptyl 2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
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Record name | Isooctyl thioglycolate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
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Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
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Record name | Isooctyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
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Record name | ISOOCTYL THIOGLYCOLATE | |
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Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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